N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-25(28,20-12-10-18(11-13-20)17-8-6-5-7-9-17)16-26-24(27)19-14-21(29-2)23(31-4)22(15-19)30-3/h5-15,28H,16H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJAUIERCVLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and trimethoxybenzamide precursors. The biphenyl group can be synthesized via the Ullmann cross-coupling reaction, where two aryl halides are coupled in the presence of a copper catalyst . The hydroxypropyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl precursor is replaced by a hydroxypropyl group . Finally, the trimethoxybenzamide moiety is attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The amide bond can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are typically used.
Substitution: Strong nucleophiles like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in polar solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the amide bond produces an amine.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxypropyl and trimethoxybenzamide moieties can form hydrogen bonds and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide can be compared with other biphenyl derivatives and benzamide compounds:
Biphenyl Derivatives: Compounds such as biphenyl-4-carbohydrazide and biphenyl-4-carboxylic acid share the biphenyl core but differ in their functional groups and applications.
Benzamide Compounds: Trimethoxybenzamide derivatives like 3,4,5-trimethoxybenzamide and N-(3,4,5-trimethoxyphenyl)acetamide have similar structural features but may exhibit different biological activities.
The uniqueness of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide lies in its combination of the biphenyl and trimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a biphenyl moiety, a hydroxypropyl group, and a trimethoxybenzamide framework. The presence of these functional groups is crucial for its biological activity.
- Molecular Formula : C24H25NO4
- Molecular Weight : 391.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. The compound may exert its effects by:
- Binding to Enzymes : The hydroxypropyl and trimethoxy groups can form hydrogen bonds with active sites on enzymes or receptors, altering their activity.
- Modulating Signaling Pathways : It may influence various cellular signaling pathways by interacting with transcription factors or other regulatory proteins.
- Inhibiting Cell Proliferation : Preliminary studies suggest that it can induce apoptosis in cancer cells by disrupting critical pathways involved in cell cycle regulation.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induces apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12 | Inhibition of proliferation |
Antioxidant Activity
The compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is essential for protecting cells from damage associated with cancer and other diseases.
Anti-inflammatory Effects
This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Studies have shown a decrease in TNF-alpha and IL-6 levels in treated macrophages.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Study on Cancer Cells :
- A study published in Cancer Letters demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells through activation of caspase pathways.
-
Oxidative Stress Model :
- Research conducted on human fibroblast cells indicated that the compound effectively reduced oxidative stress markers by up to 50%, suggesting its potential as a therapeutic agent against oxidative damage.
-
Inflammation Model :
- An experimental model using LPS-stimulated macrophages showed that the compound significantly reduced the secretion of inflammatory cytokines by inhibiting NF-kB signaling pathways.
Q & A
Q. What are the established synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3,4,5-trimethoxybenzamide?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Amidation : PyBOP®-mediated coupling of 4-(2’-fluoro-[1,1’-biphenyl]-4-yl)butanoic acid with 3,4,5-trimethoxyaniline in dry DMF, followed by purification via flash chromatography (silica gel, EtOAc:Hex) to achieve 56% yield .
- Functional group modifications : Oxidation (KMnO₄/CrO₃), reduction (LiAlH₄/H₂-Pd), and substitution (Br₂/HNO₃) to optimize intermediates .
- Critical parameters : Temperature control (±2°C), pH stabilization (e.g., buffered conditions), and reaction time optimization to minimize side products .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopic analysis : ¹H/¹³C NMR (δ 7.78–6.23 ppm for aromatic protons; δ 167.2–103.5 ppm for carbonyl/aromatic carbons) and ESI-MS (m/z 552.5 [M+H]⁺) to confirm molecular structure .
- Chromatographic methods : TLC (Rf comparison) and HPLC (≥95% purity) for intermediate monitoring .
- Crystallography : Single-crystal X-ray diffraction (Acta Crystallographica data) to resolve stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
- Catalyst screening : Test Pd/C vs. PtO₂ for hydrogenation efficiency in reducing nitro groups .
- Purification refinement : Gradient elution in flash chromatography (e.g., 30% → 70% EtOAc in hexane) to separate diastereomers .
- Yield challenges : Contradictory yields (e.g., 56% vs. 70% in similar protocols) may arise from residual moisture; rigorous drying of solvents/glassware is critical .
Q. What strategies address low solubility in biological assays?
- Co-solvent systems : Use DMSO-PBS blends (≤0.1% DMSO) to maintain compound stability while avoiding cellular toxicity .
- Prodrug derivatization : Introduce phosphate or acetate groups at the hydroxypropyl moiety to enhance aqueous solubility .
- Structural analogs : Compare with N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide derivatives, which show improved solubility via furan ring hydration .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to control for batch-to-batch variability .
- Purity verification : LC-MS quantification of impurities (e.g., residual Pd in hydrogenation steps) that may artifactually modulate activity .
- Structural confirmation : Re-analyze disputed lots via X-ray crystallography to rule out polymorphic differences .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
